5'-bromo-6-chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Overview
Description
5’-bromo-6-chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage This particular compound features a beta-carboline core, which is a tricyclic structure known for its biological activity, fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-6-chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the beta-carboline core, which can be synthesized through the Pictet-Spengler reaction. This reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
The next step involves the introduction of the bromine and chlorine atoms. This can be achieved through halogenation reactions using reagents such as bromine and chlorine gas or their respective halogenating agents. The final step is the formation of the spiro linkage, which can be accomplished through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5’-bromo-6-chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds within the structure.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for carbon-carbon bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce dehalogenated or hydrogenated derivatives
Scientific Research Applications
5’-bromo-6-chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s beta-carboline core is known for its biological activity, making it a subject of interest in studies related to enzyme inhibition, receptor binding, and cellular signaling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5’-bromo-6-chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. The beta-carboline core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain. Additionally, the compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5’-bromo-6-chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one
- 5’-bromo-6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one
- 5’-chloro-6-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one
Uniqueness
The uniqueness of 5’-bromo-6-chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one lies in its specific halogenation pattern and the presence of both bromine and chlorine atoms. This unique combination can influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds with different halogenation patterns, it may exhibit distinct properties in terms of binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
5-bromo-6'-chlorospiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O/c19-9-1-3-15-13(7-9)18(17(24)23-15)16-11(5-6-21-18)12-8-10(20)2-4-14(12)22-16/h1-4,7-8,21-22H,5-6H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOBSQCNNGDVAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C3=C(C=CC(=C3)Br)NC2=O)C4=C1C5=C(N4)C=CC(=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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